molecular formula C11H14BrNO B13300660 4-Bromo-7-methoxy-3,3-dimethylindoline

4-Bromo-7-methoxy-3,3-dimethylindoline

Cat. No.: B13300660
M. Wt: 256.14 g/mol
InChI Key: SVBIHTWSTCTEFQ-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-3,3-dimethylindoline is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(14-3)5-4-7(12)9(10)11/h4-5,13H,6H2,1-3H3

InChI Key

SVBIHTWSTCTEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Br)OC)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 7 Methoxy 3,3 Dimethylindoline

Historical and Contemporary Approaches to Indoline (B122111) Synthesis Relevant to 4-Bromo-7-methoxy-3,3-dimethylindoline

The synthesis of the indoline scaffold, a core structure in many biologically active compounds, has been a subject of extensive research for over a century. The approaches to synthesizing this compound are built upon this rich history.

Historically, the most significant and enduring method for indole (B1671886) and, by extension, indoline synthesis is the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883. nih.govwikipedia.org This reaction typically involves the acid-catalyzed thermal rearrangement of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com For a 3,3-disubstituted indoline like the target compound, the Fischer synthesis represents a foundational and highly relevant approach, as it allows for the direct installation of the gem-dimethyl group at the C3 position. The choice of catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed. nih.govwikipedia.org

In recent decades, contemporary approaches have shifted towards transition-metal-catalyzed methods, which offer greater efficiency, milder reaction conditions, and broader functional group tolerance. researchgate.netacs.org Palladium-catalyzed reactions, in particular, have become powerful tools for constructing the indoline ring. nih.gov These modern strategies often involve intramolecular C-H bond activation and amination, allowing for the direct formation of the nitrogen-containing ring from simpler precursors without the harsh conditions of some classical methods. researchgate.net Such catalytic systems provide elegant and efficient pathways to substituted indolines and represent the cutting edge of synthetic methodology applicable to this compound. nih.gov

Detailed Analysis of Reported Synthetic Routes for this compound

A detailed examination of a plausible and efficient synthetic route to this compound highlights the practical application of classical organic reactions, specifically the Fischer indole synthesis, which is well-suited for constructing the required 3,3-dimethylindoline (B1314585) core.

Specific Precursors and Optimized Reaction Conditions (e.g., Synthesis from (2-bromo-5-methoxyphenyl)hydrazine (B2809374) and Isobutyraldehyde)

The synthesis of this compound can be logically achieved via the Fischer indole synthesis. The key precursors for this transformation are (2-bromo-5-methoxyphenyl)hydrazine and isobutyraldehyde (B47883) .

The initial step is the condensation of these two precursors under mildly acidic conditions to form the corresponding hydrazone, (E)-1-((2-bromo-5-methoxyphenyl)hydrazineylidene)-2-methylpropane . This intermediate is often not isolated and is carried forward in a one-pot procedure. thermofisher.com The subsequent and crucial step is the cyclization of this hydrazone, which is induced by a strong acid catalyst at elevated temperatures.

ParameterConditionPurpose
Hydrazine (B178648) Precursor (2-bromo-5-methoxyphenyl)hydrazineProvides the substituted benzene (B151609) ring and nitrogen atoms for the indoline core.
Carbonyl Precursor IsobutyraldehydeForms the C2 and C3 atoms of the indoline ring, including the gem-dimethyl group.
Catalyst Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)Promotes the key researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization.
Solvent Toluene (B28343) or Xylene (often run neat with PPA)High-boiling solvent for achieving necessary reaction temperatures.
Temperature 80-140 °CProvides the thermal energy required for the rearrangement and cyclization steps.

The resulting product from the Fischer cyclization is the indolenine intermediate, 4-Bromo-7-methoxy-3,3-dimethyl-3H-indole , which is then reduced in a subsequent step (e.g., using sodium borohydride (B1222165) or catalytic hydrogenation) to yield the final stable indoline product, This compound .

Mechanistic Postulations of the Indoline Ring Formation in this compound Synthesis

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions that elegantly explains the formation of the indoline ring from the arylhydrazone intermediate. wikipedia.org

Hydrazone-Ene-hydrazine Tautomerism : The initially formed (2-bromo-5-methoxyphenyl)hydrazone of isobutyraldehyde undergoes an acid-catalyzed tautomerization to its more reactive ene-hydrazine isomer.

researchgate.netresearchgate.net-Sigmatropic Rearrangement : This is the key bond-forming step. The ene-hydrazine undergoes a concerted, thermally-allowed researchgate.netresearchgate.net-sigmatropic rearrangement (akin to a Claisen rearrangement), breaking the weak N-N bond and forming a new C-C bond between the aromatic ring and the former aldehyde carbon. chemtube3d.com This step creates a di-imine intermediate.

Rearomatization and Cyclization : The di-imine intermediate quickly rearomatizes. The terminal imine's nitrogen atom then acts as a nucleophile, attacking the other imine's carbon atom in an intramolecular fashion to form a five-membered aminal ring.

Elimination of Ammonia (B1221849) : Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃), driven by the formation of a stable conjugated system. This results in the formation of the 4-Bromo-7-methoxy-3,3-dimethyl-3H-indole cation.

Deprotonation : Loss of a proton yields the neutral indolenine intermediate. This indolenine is not aromatic and is typically reduced in a separate step to furnish the final, more stable this compound.

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing the Fischer synthesis for the production of this compound involves careful control over several key parameters to maximize yield and minimize side-product formation.

Catalyst Choice : The strength and type of acid catalyst can significantly impact the reaction. While Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective, Lewis acids such as zinc chloride can offer milder conditions and different selectivity. wikipedia.org Polyphosphoric acid (PPA) is particularly effective as it serves as both the catalyst and a solvent, often leading to high yields.

Temperature Control : The researchgate.netresearchgate.net-sigmatropic rearrangement is temperature-dependent. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures may cause decomposition of the starting materials or products, leading to tar formation and lower yields. nih.gov A typical range of 80-140°C is explored to find the optimal balance.

Solvent : While the reaction can be run neat, especially with PPA, the use of a high-boiling inert solvent like toluene or xylene can aid in temperature control and facilitate a more homogeneous reaction mixture.

Purity of Precursors : The purity of the (2-bromo-5-methoxyphenyl)hydrazine is critical. Hydrazine precursors can be unstable, and impurities can lead to significant side reactions and polymerization, drastically reducing the yield of the desired indoline.

By systematically adjusting these parameters, the yield of the cyclization step can be optimized, often reaching good to excellent levels for the Fischer synthesis.

Exploration of Novel Synthetic Strategies for this compound

Beyond classical methods, the synthesis of this compound can be envisioned using novel catalytic strategies that offer alternative disconnection approaches and potentially milder, more efficient routes.

Catalytic and Asymmetric Synthesis Approaches

Modern organometallic chemistry provides powerful tools for the construction of heterocyclic rings. A potential novel strategy for synthesizing the target indoline would be a palladium-catalyzed intramolecular C-H amination . This approach would start from a different precursor, such as an appropriately N-protected N-(2-(3-bromo-6-methoxyphenyl)propyl)amine . In this scenario, a palladium catalyst would facilitate the direct coupling of the nitrogen atom with a C-H bond on the aromatic ring to form the five-membered indoline structure. This method avoids the need for a hydrazine intermediate and often proceeds under much milder conditions than the Fischer synthesis.

Furthermore, the field of asymmetric catalysis offers the potential for enantioselective synthesis of indoline derivatives. nih.gov While this compound is achiral, if a different substitution pattern at C2 or C3 were desired that introduced a stereocenter, chiral catalysts could be employed. For instance, a chiral rhodium complex could catalyze the asymmetric hydrogenation of a corresponding indole precursor to produce a single enantiomer of the indoline product. Such methods are at the forefront of synthetic chemistry, providing access to enantiopure compounds that are crucial in medicinal chemistry. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For a molecule like this compound, incorporating these principles can lead to safer, more efficient, and environmentally benign synthetic routes compared to traditional methods. Key green approaches applicable to indoline synthesis include photocatalysis, flow chemistry, and biocatalysis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-catalyzed reactions that often require harsh conditions. researchgate.net This method can be used for the construction of indolines via radical cyclization pathways under mild, metal-free conditions. acs.org For instance, a photocatalyzed remote alkyl radical generation and cyclization can prepare substituted indolines, a method that notably tolerates a wide range of functional groups, including the aryl halides present in the target molecule. acs.org A hypothetical photocatalytic approach to this compound could involve the cyclization of a suitably substituted N-arylethylamine precursor, initiated by a photoredox catalyst like Eosin Y under visible light irradiation. acs.org This avoids the need for heavy metal catalysts and often allows for reactions at ambient temperature. researchgate.netacs.org

Biocatalysis: The use of enzymes as catalysts represents a pinnacle of green chemistry, offering high selectivity under mild, aqueous conditions. nih.gov Directed evolution has produced engineered enzymes, such as cytochrome P411 variants, capable of catalyzing intramolecular C-H amination to construct chiral indolines from organic azides with high efficiency and enantioselectivity. caltech.eduacs.org Applying this to the synthesis of this compound would involve designing a precursor like 1-azido-2-(2,2-dimethylpropyl)-5-bromo-2-methoxybenzene. An engineered "indoline synthase" could then facilitate the C-H insertion to form the indoline ring, a transformation that is challenging to achieve with high selectivity using traditional chemical catalysts. acs.org

MethodologyKey FeaturesCatalyst/ConditionsPotential Application for Target CompoundReferences
PhotocatalysisMetal-free, mild conditions, high functional group tolerance.Organic dyes (e.g., Eosin Y), visible light.Radical cyclization of a substituted N-arylethylamine precursor. researchgate.netacs.org
Flow ChemistryEnhanced safety, scalability, reduced waste, precise control.Microreactor systems, often coupled with microwave heating.Telescoped multi-step synthesis from aniline (B41778) precursors. nih.govuc.ptmdpi.com
BiocatalysisHigh chemo-, regio-, and stereoselectivity; aqueous, mild conditions.Engineered enzymes (e.g., P411 variants).Intramolecular C-H amination of an aryl azide (B81097) precursor. nih.govcaltech.eduacs.org

Chemical Reactivity and Derivatization Strategies of 4 Bromo 7 Methoxy 3,3 Dimethylindoline

Electrophilic and Nucleophilic Aromatic Substitution on the Indoline (B122111) Ring of 4-Bromo-7-methoxy-3,3-dimethylindoline

Regioselectivity Control in Further Substitutions of the Indoline Core

Further substitution reactions on the this compound core can be directed to several positions, and controlling the regioselectivity is a key aspect of its derivatization. The primary sites for substitution are the C5 and C6 positions of the benzene (B151609) ring, the nitrogen of the indoline ring, and the carbon atom bearing the bromo substituent (C4).

Electrophilic Aromatic Substitution:

The benzene ring of the indoline core is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group at C7 and the secondary amine. The methoxy group directs electrophiles to the ortho and para positions. In this case, the C6 position is ortho and the C4 position is para. However, the C4 position is already substituted with a bromine atom. The secondary amine also strongly activates the aromatic ring, primarily at the para position (C5).

The directing effects of the methoxy and amino groups are synergistic in activating the C5 and C6 positions. The relative reactivity of these positions can be influenced by the nature of the electrophile and the reaction conditions. Steric hindrance from the adjacent gem-dimethyl group at C3 might slightly disfavor substitution at C5 compared to C6.

PositionActivating/Deactivating GroupsPredicted Reactivity
C5Activated by secondary amine (para) and methoxy group (meta)Highly activated
C6Activated by methoxy group (ortho) and secondary amine (meta)Activated

Controlling Regioselectivity:

Control over the regioselectivity of electrophilic substitution can be achieved by:

Choice of Electrophile: Larger electrophiles may preferentially react at the less sterically hindered C6 position.

Protecting Groups: Acylation of the indoline nitrogen can modulate its activating effect and influence the regiochemical outcome of subsequent electrophilic substitutions.

Reaction Conditions: Temperature, solvent, and the use of specific catalysts can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C4 position is a versatile handle for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position with high regioselectivity.

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a variety of amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance in these transformations.

Modifications at the Geminal Dimethyl Positions of this compound

The geminal dimethyl group at the C3 position of the indoline ring is generally considered to be chemically inert. Direct functionalization of these methyl groups is challenging due to the strength of the C-H bonds. However, modifications can be envisaged through multi-step sequences, although such transformations are not commonly reported for this specific indoline derivative.

Potential, albeit challenging, strategies could involve:

Radical Halogenation: Under harsh conditions, free radical halogenation could potentially lead to the formation of a monohalo- or dihalomethyl derivative, which could then be subjected to nucleophilic substitution or elimination reactions. However, achieving selectivity and avoiding side reactions on the aromatic ring would be a significant challenge.

Oxidation: Strong oxidizing agents might lead to the oxidation of one or both methyl groups to carboxylic acids, though this would likely be accompanied by oxidation of other parts of the molecule.

It is important to note that the primary role of the gem-dimethyl group is often steric and conformational. It locks the conformation of the five-membered ring and can influence the reactivity of adjacent functional groups through steric hindrance.

Oxidative and Reductive Transformations of the Indoline Ring System

The indoline ring system of this compound can undergo both oxidative and reductive transformations, offering further avenues for derivatization.

Selective Oxidation/Reduction of the Nitrogen Heterocycle

Oxidation:

The indoline ring can be oxidized to the corresponding indole (B1671886). This dehydrogenation can be achieved using a variety of oxidizing agents.

Oxidizing AgentProductComments
Manganese dioxide (MnO₂)4-Bromo-7-methoxy-3,3-dimethyl-3H-indoleA common and mild reagent for the dehydrogenation of indolines.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)4-Bromo-7-methoxy-3,3-dimethyl-3H-indoleA powerful dehydrogenating agent.
Palladium on carbon (Pd/C) with a hydrogen acceptor4-Bromo-7-methoxy-3,3-dimethyl-3H-indoleCatalytic dehydrogenation conditions.

The oxidation to the indole derivative changes the electronic properties and reactivity of the molecule significantly. The resulting 3,3-dimethyl-3H-indole (an indolenine) is a less aromatic system compared to indole itself but can undergo its own unique set of reactions.

Selective oxidation of the nitrogen atom to an N-oxide is also a possibility, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA). However, care must be taken to avoid oxidation of the aromatic ring.

Reduction:

The indoline ring is already a reduced form of an indole. Further reduction of the heterocyclic ring is not typically sought. However, the aromatic benzene ring can be reduced under certain conditions, for example, through Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol). This would lead to a non-aromatic bicyclic system, drastically altering the compound's properties.

The bromo substituent can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tributyltin hydride. This would yield 7-methoxy-3,3-dimethylindoline (B11913571), providing a scaffold for further functionalization at the C4 position via electrophilic substitution.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 7 Methoxy 3,3 Dimethylindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromo-7-methoxy-3,3-dimethylindoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the gem-dimethyl groups. The two aromatic protons on the benzene (B151609) ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The two methyl groups at the C3 position are chemically equivalent and would yield a singlet integrating to six protons, likely in the δ 1.2-1.5 ppm region. The methylene (CH₂) protons at the C2 position are expected to appear as a singlet around δ 3.5-3.8 ppm.

The ¹³C NMR spectrum will complement the proton data. The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon attached to the bromine (C4) would be shifted to approximately δ 115-120 ppm, while the carbon bonded to the methoxy group (C7) would be found further downfield, around δ 145-150 ppm. The quaternary carbon (C3) bearing the dimethyl groups is predicted to appear around δ 40-45 ppm, and the associated methyl carbons would resonate at δ 25-30 ppm. The C2 methylene carbon is expected around δ 55-60 ppm, and the methoxy carbon should appear near δ 55-57 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H (Aromatic)6.5 - 7.5 (d)-
H (Aromatic)6.5 - 7.5 (d)-
OCH₃3.8 - 4.0 (s)55 - 57
CH₂ (C2)3.5 - 3.8 (s)55 - 60
C(CH₃)₂ (C3)-40 - 45
CH₃ (gem-dimethyl)1.2 - 1.5 (s, 6H)25 - 30
C4-Br-115 - 120
C7-OCH₃-145 - 150

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments from 1D NMR and establish the complete bonding network, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. A key correlation would be observed between the two aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to their attached carbons. This would definitively link the proton signals for the aromatic CHs, the C2-methylene, the gem-dimethyl groups, and the methoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Expected correlations would include the C2 methylene protons to the aromatic ring carbons and the C3 quaternary carbon. The gem-dimethyl protons would show correlations to the C2 and C3 carbons. The methoxy protons would correlate to the C7 aromatic carbon, confirming the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. For this compound, NOESY would show through-space correlations between the methoxy protons and the adjacent aromatic proton. Correlations would also be expected between the C2 methylene protons and the gem-dimethyl protons at C3, helping to define the conformation of the five-membered ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₄BrNO). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Table: HRMS Data
FormulaIsotopeCalculated Exact Mass (m/z)
C₁₁H₁₄⁷⁹BrNO[M]⁺269.0259
C₁₁H₁₄⁸¹BrNO[M]⁺271.0238
C₁₁H₁₅⁷⁹BrNO[M+H]⁺270.0337
C₁₁H₁₅⁸¹BrNO[M+H]⁺272.0316

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule. For this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for compounds with gem-dimethyl groups is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a prominent fragment ion at m/z 254/256.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pathway for amines and can lead to the opening of the indoline (B122111) ring.

Loss of Methoxy Radical or Formaldehyde: The methoxy group can be lost as a methoxy radical (•OCH₃) or, following rearrangement, as formaldehyde (CH₂O).

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), although this may be less favorable than the loss of a methyl group.

Interactive Table: Predicted MS/MS Fragmentation
Precursor Ion (m/z)Proposed Fragment LossFragment Ion (m/z)Description
270/272•CH₃255/257Loss of a methyl radical from C3
270/272C₂H₆240/242Loss of ethane via rearrangement
270/272•Br191Loss of a bromine radical
255/257CO227/229Loss of carbon monoxide from methoxy group

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While NMR and MS provide invaluable data on connectivity and composition, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the structure of this compound.

A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom. This analysis would confirm:

Precise bond lengths and angles, for example, the C-Br, C-O, C-N, and C-C bond distances.

The conformation of the five-membered indoline ring, likely adopting an envelope or twist conformation.

The planarity of the aromatic ring.

The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (involving the N-H group) or halogen bonding (involving the bromine atom) that dictate the crystal packing.

Based on the analysis of similar substituted indoline structures, it is expected that the molecule would crystallize in a common space group such as P2₁/c or P-1. The crystal packing would likely be influenced by N-H···N or N-H···O hydrogen bonds, as well as potential weak C-H···π interactions.

Interactive Table: Predicted Crystallographic Parameters
ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Bond LengthsC-Br (~1.90 Å), C-O (~1.37 Å), C-N (~1.47 Å)
Key InteractionsN-H···N or N-H···O Hydrogen Bonds, Halogen Bonding

Conformational Analysis and Torsional Strain in the Crystal Lattice

The three-dimensional structure of this compound is dictated by the stereochemistry of its indoline core and the orientation of its substituents. The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring. Unlike the planar aromatic indole (B1671886) ring, the five-membered ring in an indoline is saturated, rendering it non-planar.

The presence of geminal dimethyl groups at the C3 position introduces significant steric hindrance. This forces the five-membered ring to adopt a puckered conformation to alleviate torsional and steric strain. The most probable conformations are an "envelope" or a "twist" (half-chair) form. In an envelope conformation, one atom (likely C2 or C3) would be out of the plane of the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The exact conformation and its associated dihedral angles in a crystal lattice would be influenced by the energetic balance between intramolecular strain and favorable intermolecular packing forces.

Torsional strain would arise from the eclipsing interactions between substituents on adjacent atoms of the five-membered ring. The molecule will orient itself to adopt a staggered arrangement where possible. Key torsional angles to consider would include:

C(3a)-N(1)-C(2)-C(3): Defines the puckering of the heterocyclic ring.

C(6)-C(7)-O-C(methoxy): Describes the orientation of the methoxy group relative to the aromatic ring. To maximize conjugation of the oxygen lone pair with the aromatic system and minimize steric clashes, this group would likely lie close to the plane of the benzene ring.

C(5)-C(4)-Br: The bromine atom is attached to the aromatic portion of the molecule.

Supramolecular Interactions and Crystal Engineering Principles

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The supramolecular architecture of this compound in the solid state would be governed by a variety of non-covalent interactions, driven by the functional groups present.

Hydrogen Bonding: The secondary amine (N-H) group of the indoline ring is a classic hydrogen bond donor. It can form robust intermolecular hydrogen bonds with suitable acceptors. In a pure crystal, the nitrogen atom of a neighboring molecule could act as an acceptor (N-H···N), or more likely, the oxygen atom of the methoxy group could serve as an acceptor (N-H···O), leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom at the C4 position is a potential halogen bond donor. The electron density around the bromine is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This region can interact favorably with nucleophiles or electron-rich atoms like oxygen, nitrogen, or even another bromine atom from an adjacent molecule (C-Br···O, C-Br···N, C-Br···Br). Such interactions are highly directional and are a powerful tool in crystal engineering for building predictable supramolecular assemblies. nih.gov

The final crystal packing would be a culmination of these competing and cooperating interactions, aiming for the most thermodynamically stable arrangement. The principles of crystal engineering suggest that the strongest interactions, like the N-H···O hydrogen bond, would likely be the primary drivers of the supramolecular synthons, which are then further organized by weaker halogen bonds and π-interactions. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and confirming the structure of a molecule. nih.gov The two techniques are complementary; FT-IR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. gatewayanalytical.com

For this compound, the spectra would exhibit characteristic bands corresponding to its constituent parts. These vibrations serve as a molecular fingerprint.

Expected Vibrational Frequencies:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique (FT-IR / Raman)
N-H (Indoline)Stretching3300 - 3500Strong in IR
C-H (Aromatic)Stretching3000 - 3100Medium-Weak in IR/Raman
C-H (Aliphatic -CH₂, -CH₃)Stretching (asym/sym)2850 - 2970Strong in IR/Raman
C=C (Aromatic)Stretching1450 - 1600Medium-Strong in IR/Raman
C-N (Indoline)Stretching1250 - 1350Medium in IR
C-O (Methoxy)Stretching (asym/sym)1000 - 1300Strong in IR
C-BrStretching500 - 650Medium-Strong in IR
C-H (Aromatic)Out-of-plane bending750 - 900Strong in IR

Purity Assessment: FT-IR and Raman spectroscopy are effective for assessing the purity of a sample. The presence of sharp, well-defined peaks at the expected frequencies would indicate a pure compound. Conversely, the appearance of unexpected bands could signal the presence of impurities, such as:

A broad band around 3200-3600 cm⁻¹ in the IR spectrum might indicate the presence of water (O-H stretch).

A sharp peak around 1700 cm⁻¹ could suggest a carbonyl (C=O) impurity, potentially from an unreacted starting material or an oxidation product.

The absence of bands corresponding to starting materials is a key indicator of a completed reaction and successful purification.

By comparing the experimental spectrum of a synthesized batch to a reference spectrum of the pure compound, one can quickly and non-destructively determine its identity and level of purity.

Computational and Theoretical Chemistry Insights into 4 Bromo 7 Methoxy 3,3 Dimethylindoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of organic compounds like 4-bromo-7-methoxy-3,3-dimethylindoline. These methods provide a fundamental understanding of the molecule's behavior at the atomic level. A typical approach would involve geometry optimization of the molecule to find its most stable three-dimensional structure, followed by calculations of various electronic properties. For instance, a study on a similar bromo-methoxy-substituted benzoic acid utilized the B3LYP/6-311++G(d,p) level of theory to determine its structure and molecular parameters. researchgate.net

Orbital Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
HOMO-5.8Primarily localized on the methoxy-substituted aromatic ring
LUMO-1.2Predominantly distributed over the bromo-substituted part of the aro...
Gap4.6Indicates high kinetic stability

This is a hypothetical table for illustrative purposes.

Fukui functions are another powerful concept derived from DFT that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com Condensed Fukui functions simplify this by providing values for each atom in the molecule.

Hypothetical Condensed Fukui Function Values for Selected Atoms

Atomf+ (for nucleophilic attack)f- (for electrophilic attack)f0 (for radical attack)
C40.150.050.10
C50.080.180.13
C60.120.090.11
N10.040.250.15

This is a hypothetical table for illustrative purposes.

From these hypothetical values, one could infer that the carbon atom at position 4 is the most susceptible to nucleophilic attack, while the nitrogen atom (N1) is the most likely site for electrophilic attack.

Thermochemistry and Reaction Energy Profiles of Key Transformations

Hypothetical Reaction Energy Profile for Nitration at C5

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate (Sigma Complex)+5.8
Products-10.5

This is a hypothetical table for illustrative purposes.

This profile would suggest that the reaction is exothermic and has a moderate activation barrier.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and the influence of solvent on its behavior. The indoline (B122111) ring is not planar, and the gem-dimethyl group at position 3 introduces specific steric constraints. MD simulations in different solvents would reveal the preferred conformations and the dynamics of their interconversion. Such studies have been applied to various cyclic and substituted molecules to understand their dynamic behavior. mdpi.comsapub.org

The methoxy (B1213986) group can also rotate, and its orientation relative to the ring can influence the molecule's electronic properties and reactivity. MD simulations can quantify the rotational energy barrier of this group. Furthermore, explicit solvent models in MD can be used to study how solvent molecules interact with the solute and affect its reactivity, for example, by stabilizing charged intermediates or transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. DFT calculations can provide theoretical values for NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental data can often be explained by environmental factors such as solvent effects or intermolecular interactions in the solid state. For example, a study on a furochromene derivative utilized TD-DFT to calculate and interpret its electronic absorption spectra. nih.gov

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

TechniqueParameterPredicted ValueExperimental Value
¹H NMRδ (H at C5) (ppm)6.856.92
¹³C NMRδ (C4) (ppm)115.2114.8
IRν (C-Br stretch) (cm⁻¹)650655

This is a hypothetical table for illustrative purposes.

Retrosynthetic Pathway Prediction and Validation via Computational Methods

Computational tools are increasingly being used to assist in the design of synthetic routes to complex molecules. Retrosynthetic analysis software can propose potential disconnections in the target molecule to identify simpler starting materials. nih.gov Computational chemistry can then be used to validate the proposed synthetic steps by calculating reaction energies and activation barriers, helping to identify the most promising synthetic pathways. For this compound, a plausible retrosynthetic disconnection would be the Fischer indole (B1671886) synthesis or a related cyclization reaction. youtube.com Computational analysis could be used to assess the feasibility of the key cyclization step under different catalytic conditions.

In Silico Studies of Reaction Mechanisms and Transition State Structures

In silico studies are instrumental in elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states, which are fleeting and often impossible to observe experimentally. The geometry and electronic properties of the transition state provide deep insights into the factors that control the reaction rate and selectivity. For a reaction involving the indoline scaffold, such as a nucleophilic substitution at the benzylic position if a suitable leaving group were present, DFT calculations could be used to model the transition state and determine the activation energy. researchgate.net

Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

Reaction PathwayActivation Energy (kcal/mol)
SN125.8
SN218.3

This is a hypothetical table for illustrative purposes.

These hypothetical calculations would suggest that the reaction is more likely to proceed via an SN2 mechanism.

Strategic Applications of 4 Bromo 7 Methoxy 3,3 Dimethylindoline in Advanced Organic Synthesis

4-Bromo-7-methoxy-3,3-dimethylindoline as a Versatile Scaffold for Complex Heterocyclic Architectures

The indoline (B122111) skeleton is a fundamental building block for a vast array of complex heterocyclic systems, many of which are found in biologically active natural products. rsc.orgacs.org The strategic placement of functional groups on the this compound core allows for its elaboration into more intricate polycyclic structures.

The bromine atom at the 4-position is particularly significant as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, can be employed to introduce a wide range of substituents at this position, leading to the synthesis of diverse indole-based frameworks. guidechem.com For instance, a Suzuki coupling could be used to append another aromatic or heterocyclic ring system, thereby constructing a biaryl scaffold, a common motif in pharmacologically active compounds.

Furthermore, the indoline nitrogen can participate in cyclization reactions. Following N-alkylation or N-acylation, intramolecular reactions can be triggered to form fused ring systems. For example, an intramolecular Heck reaction could be envisioned where a pendant alkene, introduced via the nitrogen, reacts with the bromo-substituted aromatic ring to forge a new carbocyclic or heterocyclic ring. Such strategies have been successfully employed in the synthesis of various indoline alkaloids. acs.org

The inherent reactivity of the indoline scaffold can be harnessed to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature. nih.govnih.gov The gem-dimethyl group at the C3 position of this compound can direct the stereochemical outcome of reactions at the adjacent C2 position, facilitating the synthesis of complex spiro-indoline derivatives.

Reaction TypePotential ProductSignificance
Suzuki CouplingBiaryl-substituted indolineAccess to complex aromatic scaffolds
Heck ReactionFused polycyclic indolineConstruction of rigid molecular architectures
Buchwald-Hartwig AminationN-Aryl indolineIntroduction of diverse nitrogen-based functionalities
Intramolecular CyclizationFused heterocyclic systemsRapid assembly of complex ring systems
SpirocyclizationSpiro-indoline derivativesGeneration of three-dimensional molecular complexity

Building Block for Chemically Diverse Compound Libraries and Lead-like Structures

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where a core structure is decorated with various substituents to create a library of compounds for biological screening. dntb.gov.ua The indoline skeleton is considered a privileged scaffold due to its frequent appearance in bioactive molecules. researchgate.netresearchgate.net this compound is an ideal starting point for the construction of such libraries.

The synthetic handles present on the molecule allow for a divergent synthetic approach. The bromine atom can be functionalized through a plethora of cross-coupling reactions, as mentioned previously. The nitrogen atom can be derivatized with a wide variety of alkyl, acyl, or sulfonyl groups. The methoxy (B1213986) group, while less reactive, can potentially be demethylated to a phenol, opening up another avenue for derivatization.

This multi-faceted reactivity allows for the systematic exploration of the chemical space around the indoline core. By varying the substituents at these different positions, a large and diverse library of compounds can be rapidly assembled. This diversity is crucial for increasing the chances of identifying "hits" in high-throughput screening campaigns for new drug candidates. The resulting compounds, based on a known bioactive scaffold, are more likely to possess drug-like properties, making them valuable as lead structures for further optimization.

Enantioselective Synthesis Strategies Utilizing the Indoline Framework

The development of enantioselective methods for the synthesis of chiral indolines is of paramount importance, as the biological activity of many indoline-containing compounds is highly dependent on their stereochemistry. nih.gov The indoline scaffold itself can be a substrate in various asymmetric transformations.

For a molecule like this compound, while the starting material itself is achiral, subsequent modifications can introduce chirality. For example, if the C2 methylene group is functionalized, a new stereocenter can be created. Enantioselective methods to achieve this include catalytic asymmetric C-H activation or the use of chiral auxiliaries.

Furthermore, the indoline ring can be a key component in asymmetric catalysis. Chiral indoline-based ligands have been developed for a variety of metal-catalyzed reactions. The rigid backbone of the indoline provides a well-defined stereochemical environment that can effectively control the enantioselectivity of a reaction.

An important strategy in this area is the asymmetric hydrogenation of indoles to form chiral indolines. nih.gov Iridium-catalyzed asymmetric hydrogenation has been shown to be a powerful method for producing optically active spirocyclic indoline scaffolds with high yields and enantioselectivities. nih.gov Similarly, intramolecular allylic alkylation reactions catalyzed by iridium complexes bearing chiral phosphoramidite ligands have been used to construct highly enantioenriched spiroindolenine derivatives. acs.org These strategies highlight the potential to generate chiral derivatives starting from or incorporating the indoline framework.

Asymmetric MethodPotential Chiral ProductCatalyst/Reagent
Asymmetric C-H FunctionalizationChiral C2-substituted indolineChiral transition metal catalyst
Chiral Auxiliary-Mediated AlkylationChiral C2-substituted indolineChiral auxiliary attached to the indoline nitrogen
Asymmetric Hydrogenation of IndolesChiral indolineChiral Iridium or Rhodium catalyst
Intramolecular Asymmetric Allylic AlkylationChiral spiroindolenineChiral Iridium-phosphoramidite complex

Design and Synthesis of Ligands or Catalysts Incorporating Indoline Derivatives

The rigid and tunable nature of the indoline scaffold makes it an attractive platform for the design of novel ligands and catalysts. ekb.eg The ability to introduce substituents at various positions with stereochemical control allows for the fine-tuning of the steric and electronic properties of the resulting ligand or catalyst.

Indoline-based phosphine ligands, for example, can be synthesized and utilized in transition metal catalysis. The nitrogen atom of the indoline can also act as a coordinating atom, leading to the development of bidentate or pincer-type ligands. The specific substitution pattern of this compound could be exploited in this context. The bromine atom could be used to introduce a phosphine group via a lithiation-phosphinylation sequence or a palladium-catalyzed phosphination reaction. The methoxy group could influence the electronic properties of the ligand, and the gem-dimethyl group would provide a specific steric environment around the metal center.

Furthermore, chiral indoline derivatives can serve as organocatalysts. The indoline nitrogen can be part of a chiral amine or amide that can catalyze a variety of organic transformations, such as Michael additions, aldol reactions, and Diels-Alder reactions. The defined stereochemistry of the indoline backbone can effectively induce asymmetry in the product. The synthesis of such catalysts often involves the resolution of racemic indolines or the use of enantioselective synthetic methods as described in the previous section. The development of indoline-based catalysts is an active area of research with the potential to provide new and efficient tools for asymmetric synthesis. benthamdirect.combohrium.com

Future Directions and Perspectives in Academic Research on 4 Bromo 7 Methoxy 3,3 Dimethylindoline

Addressing Current Synthetic Challenges and Enhancing Efficiency

The efficient and scalable synthesis of 4-Bromo-7-methoxy-3,3-dimethylindoline is a foundational challenge that needs to be addressed to enable broader research. While general methods for indoline (B122111) synthesis exist, the specific combination of substituents in this molecule may require tailored approaches to achieve high yields and purity.

Future research in this area should focus on:

Optimization of Existing Routes: A systematic evaluation of established indoline syntheses, such as the Fischer indole (B1671886) synthesis followed by reduction and functionalization, should be conducted to determine their applicability and efficiency for this specific target. Key parameters for optimization would include catalyst selection, reaction conditions (temperature, pressure, solvent), and purification methods.

Development of Novel Synthetic Methodologies: Exploration of new synthetic strategies is crucial. This could involve late-stage C-H functionalization of a pre-formed 7-methoxy-3,3-dimethylindoline (B11913571) core, which could offer a more convergent and atom-economical approach. researchgate.netsrce.hr Transition-metal-catalyzed cross-coupling reactions could also be investigated for the introduction of the bromo and methoxy (B1213986) groups onto the indoline scaffold.

Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic routes. This includes the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions, such as photocatalysis. nih.govmdpi.com

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Multi-step Synthesis Well-established reactions, predictable outcomes.Potentially long synthetic sequence, lower overall yield, waste generation.
Late-stage C-H Functionalization Increased efficiency, access to analogues.Regioselectivity control, requirement for directing groups. researchgate.netnih.gov
Convergent Synthesis Higher overall yield, modularity.Synthesis of complex precursors.
Photocatalytic Methods Mild reaction conditions, green approach. nih.govmdpi.comSubstrate scope limitations, optimization of photocatalyst.

Exploration of Novel Reactivities and Transformation Pathways for the Indoline Core

The electronic properties of the this compound scaffold, influenced by the electron-donating methoxy group and the electron-withdrawing (via inductive effect) bromine atom, suggest a rich and varied reactivity profile waiting to be explored.

Key areas for future investigation include:

Cross-Coupling Reactions: The bromine atom at the C4-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of functional groups, leading to the generation of a library of novel derivatives with diverse electronic and steric properties.

Umpolung Reactivity: Investigating methods to reverse the normal reactivity of the indoline core could open up new synthetic possibilities. mit.edu This might involve the generation of organometallic intermediates or the use of specific reagents to make typically nucleophilic positions electrophilic.

Photochemical Transformations: The methoxy group may influence the excited-state properties of the molecule, making it a candidate for novel photochemical reactions. Exploration of its behavior under UV or visible light irradiation could lead to unexpected and useful transformations.

Ring-Opening and Rearrangement Reactions: Subjecting the indoline core to various reaction conditions (e.g., strong acids/bases, heat) could induce ring-opening or rearrangement reactions, providing access to entirely new heterocyclic scaffolds.

Potential for New Material Science Applications Based on Indoline Scaffolds

Indoline and its derivatives have shown promise in the development of functional organic materials due to their unique electronic and photophysical properties. The specific substitution pattern of this compound could be leveraged for applications in material science.

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the C4-position through cross-coupling reactions, it may be possible to synthesize novel indoline-based dyes with tailored emission wavelengths and high quantum yields, which are key requirements for efficient OLEDs. nih.govnih.gov

Organic Photovoltaics (OPVs): The electron-rich nature of the indoline core can be exploited in the design of donor materials for OPVs. The ability to tune the electronic properties through modification at the C4-position would be advantageous for optimizing device performance.

Sensors: The indoline nitrogen and the aromatic ring can act as binding sites for various analytes. Derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of metal ions, anions, or biologically relevant molecules.

Integration of Artificial Intelligence and Machine Learning in Indoline Synthesis Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. chim.it

The application of these technologies to the study of this compound could:

Predict Synthetic Routes: Retrosynthesis prediction tools powered by AI can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering routes that a human chemist might overlook. nih.gov

Optimize Reaction Conditions: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for maximizing the yield and minimizing byproducts in the synthesis of this compound and its derivatives. mit.edu

Predict Reactivity and Properties: Machine learning models can be developed to predict the reactivity of different positions on the indoline core and the physicochemical properties of its derivatives. nih.govnih.gov This would allow for the in silico screening of virtual compound libraries, prioritizing the synthesis of molecules with desired characteristics.

Table 2: Potential AI and Machine Learning Applications in this compound Research

Application AreaAI/ML ToolPotential Impact
Synthesis Design Retrosynthesis AlgorithmsDiscovery of novel and efficient synthetic routes. nih.gov
Process Optimization Bayesian Optimization, Neural NetworksAccelerated optimization of reaction conditions, leading to higher yields and purity.
Reactivity Prediction Quantitative Structure-Activity Relationship (QSAR) modelsPrediction of site-selectivity in functionalization reactions. nih.gov
Property Prediction Graph Neural NetworksIn silico screening for desired electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-7-methoxy-3,3-dimethylindoline, and how can reaction conditions be optimized for yield and purity?

  • Methodology: Bromination of 7-methoxy-3,3-dimethylindoline derivatives using agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under controlled temperatures (40–60°C) is a common approach. Solvent choice (e.g., DCM or CCl₄) and stoichiometry are critical to minimize di-brominated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .
  • Key Parameters: Monitor reaction progress with TLC/HPLC. Optimize bromine equivalents and reaction time to balance yield (~60–75%) and selectivity.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology: Use a combination of ¹H/¹³C NMR to assign substituent positions (e.g., methoxy at C7, bromine at C4) and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography (via SHELX software ) resolves 3D conformation, particularly the steric effects of 3,3-dimethyl groups. IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

  • Methodology: The bromine at C4 undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, base) to form biaryl derivatives. Methoxy groups at C7 are susceptible to demethylation (e.g., BBr₃ in DCM) for hydroxylated intermediates. Reductive amination or oxidation (e.g., with DDQ) can modify the indoline core .

Advanced Research Questions

Q. How does steric hindrance from 3,3-dimethyl groups influence regioselectivity in electrophilic substitution reactions?

  • Methodology: Computational studies (DFT, Gaussian 09 ) analyze electron density maps and frontier molecular orbitals to predict reactive sites. Compare experimental results (e.g., nitration or halogenation) with computational predictions. Steric maps from X-ray data show reduced accessibility at C2/C6 due to dimethyl groups, directing electrophiles to C5 or C7 .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

  • Methodology: Use the compound as a scaffold for designing kinase inhibitors. Perform molecular docking (AutoDock Vina) against target enzymes (e.g., Aurora kinases) to assess binding affinity. Validate with in vitro assays (IC₅₀ measurements) and SAR analysis by modifying substituents (e.g., replacing Br with CN or CF₃) .

Q. How can contradictions in reported spectroscopic data for brominated indoline derivatives be resolved?

  • Methodology: Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with synthetic intermediates (e.g., des-bromo analogs) to confirm assignments .

Q. What computational models best predict the stability and degradation pathways of this compound under varying pH conditions?

  • Methodology: Employ ab initio molecular dynamics (AIMD) to simulate hydrolysis or oxidation at different pH levels. Compare with experimental stability studies (HPLC monitoring under acidic/alkaline conditions). Identify degradation products via LC-MS .

Q. How can this compound be integrated into multicomponent reactions for complex heterocycle synthesis?

  • Methodology: Explore Ugi or Pictet-Spengler reactions to fuse indoline with pyridine or quinoline rings. Optimize catalysts (e.g., Sc(OTf)₃) and solvent systems (e.g., MeCN/H₂O) for regioselectivity. Characterize products via X-ray crystallography to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.